molecular formula C10H12ClN3O2 B1430756 [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1803611-07-5

[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No. B1430756
M. Wt: 241.67 g/mol
InChI Key: OYFOGWHULHLFTK-UHFFFAOYSA-N
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Description

“[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803611-07-5 . It has a molecular weight of 241.68 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2.ClH/c11-6-9-12-10 (15-13-9)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

“[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Oxadiazoles have a wide range of applications in different fields such as material science, medicinal chemistry, and high energy molecules . They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Oxadiazoles, which “[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a derivative of, have a wide range of applications in different fields . Here are some more applications of oxadiazoles:

  • High Energy Molecules : Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials .

  • Ionic Salts : The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as ionic salts .

  • Pharmaceutical Compounds : Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals .

  • Anticancer : Oxadiazoles have been used in medicinal applications as an anticancer .

  • Vasodilator : Oxadiazoles have been used in medicinal applications as a vasodilator .

  • Anticonvulsant : Oxadiazoles have been used in medicinal applications as an anticonvulsant .

Oxadiazoles, which “[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a derivative of, have a wide range of applications in different fields . Here are some more applications of oxadiazoles:

  • High Energy Molecules : Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials .

  • Ionic Salts : The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as ionic salts .

  • Pharmaceutical Compounds : Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals .

  • Anticancer : Oxadiazoles have been used in medicinal applications as an anticancer .

  • Vasodilator : Oxadiazoles have been used in medicinal applications as a vasodilator .

  • Anticonvulsant : Oxadiazoles have been used in medicinal applications as an anticonvulsant .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-6-9-12-10(15-13-9)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFOGWHULHLFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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